![molecular formula C22H20ClN3O4 B4536127 3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4536127.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-isoxazolecarboxamide
Description
Research in the field of heterocyclic chemistry, particularly involving isoxazole derivatives, has been significant due to their potential biological activities and applications in medicinal chemistry. The compound , due to its complex structure involving chlorophenyl, methyl, morpholinylcarbonyl, and isoxazolecarboxamide functionalities, may offer interesting chemical and biological properties.
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step reactions, starting from basic heterocyclic compounds followed by various functionalization steps. For instance, the synthesis of related compounds has been achieved through condensation reactions, cyclization processes, and the use of specific reagents to introduce different functional groups at various positions on the molecule (Ji et al., 2018).
Molecular Structure Analysis
The determination of molecular structure, particularly through X-ray crystallography, provides insights into the arrangement of atoms within the compound and its stereochemistry. Related studies have revealed distinct crystal structures that contribute to the understanding of the compound's molecular geometry and potential intermolecular interactions, which can influence its biological activity (Rao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential to undergo specific transformations, are essential for further derivatization and application in synthesis (Al-Hourani et al., 2015).
Physical Properties Analysis
The physical properties, including melting point, solubility in different solvents, and crystalline form, can be influenced by the molecular structure. These properties are crucial for determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards light or oxygen, and compatibility with other chemical entities, are determined by the functional groups present in the molecule. Studies on related compounds have focused on understanding these properties to predict the compound's behavior in biological systems or chemical reactions (Srivastava et al., 2007).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-14-19(20(25-30-14)17-4-2-3-5-18(17)23)21(27)24-16-8-6-15(7-9-16)22(28)26-10-12-29-13-11-26/h2-9H,10-13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHPUZZRVZLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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